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molecular formula C12H12N2OS B8279599 1-Methoxy-4-allylthiophthalazine

1-Methoxy-4-allylthiophthalazine

Cat. No. B8279599
M. Wt: 232.30 g/mol
InChI Key: QQDJORIXJXTMRU-UHFFFAOYSA-N
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Patent
US05942511

Procedure details

0.23 g(0.01 mol) of metallic sodium was dissolved in 30 ml of absolute methanol and then mixed with 0.93 ml(0.01 mol) of allylmercaptan. To this mixture was added 1.95 g(0.01 mol) of 1-methoxy-4-chlorophthalazine obtained from Preparation 7. The reaction solution was refluxed for one hour and then treated according to the same manner as Example 1 to obtain the title compound as a freezing pale white crystal.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([SH:5])[CH:3]=[CH2:4].[CH3:6][O:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11](Cl)=[N:10][N:9]=1>CO>[CH3:6][O:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([S:5][CH2:2][CH:3]=[CH2:4])=[N:10][N:9]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C=C)S
Step Three
Name
Quantity
1.95 g
Type
reactant
Smiles
COC1=NN=C(C2=CC=CC=C12)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from Preparation 7
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was refluxed for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
COC1=NN=C(C2=CC=CC=C12)SCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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